molecular formula C20H29NO5 B12733220 1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate CAS No. 85689-83-4

1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate

Cat. No.: B12733220
CAS No.: 85689-83-4
M. Wt: 363.4 g/mol
InChI Key: NDJXJNKNXUWHTE-BTJKTKAUSA-N
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Description

1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate is a chemical compound with a complex structure that includes a cyclopentyl group attached to a phenyl ring, an isopropylamino group, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclopentylphenyl Intermediate: This step involves the reaction of cyclopentyl bromide with phenyl magnesium bromide (Grignard reagent) to form 4-cyclopentylphenyl magnesium bromide.

    Addition of Isopropylamine: The intermediate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.

    Hydrogenation and Maleate Formation: The final step involves the hydrogenation of the intermediate to form the ethanol group, followed by the addition of maleic acid to form the hydrogen maleate salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Derivatives with different substituents at the isopropylamino group

Scientific Research Applications

1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate can be compared with similar compounds to highlight its uniqueness:

    1-(4-Cyclopentylphenyl)-2-(methylamino)ethanol: Similar structure but with a methylamino group instead of an isopropylamino group.

    1-(4-Cyclopentylphenyl)-2-(ethylamino)ethanol: Contains an ethylamino group, leading to different chemical and biological properties.

    1-(4-Cyclopentylphenyl)-2-(propylamino)ethanol: Features a propylamino group, which affects its reactivity and applications.

Properties

CAS No.

85689-83-4

Molecular Formula

C20H29NO5

Molecular Weight

363.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N-[(4-cyclopentylphenyl)methoxymethyl]propan-2-amine

InChI

InChI=1S/C16H25NO.C4H4O4/c1-13(2)17-12-18-11-14-7-9-16(10-8-14)15-5-3-4-6-15;5-3(6)1-2-4(7)8/h7-10,13,15,17H,3-6,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

NDJXJNKNXUWHTE-BTJKTKAUSA-N

Isomeric SMILES

CC(C)NCOCC1=CC=C(C=C1)C2CCCC2.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C)NCOCC1=CC=C(C=C1)C2CCCC2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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